ethyl 2-(2-acetyl-4-methylphenoxy)acetate
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2-acetyl-4-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-13(15)8-17-12-6-5-9(2)7-11(12)10(3)14/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWWVNAQQNTWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482858 | |
| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58335-85-6 | |
| Record name | Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Contemporary Organic and Medicinal Chemistry Research
In the realm of modern chemical science, the focus is often on the design and synthesis of novel molecules with specific functionalities. Ethyl 2-(2-acetyl-4-methylphenoxy)acetate emerges as a compound of interest due to its hybrid structure, which combines a phenoxyacetic acid scaffold with other functional groups. Phenoxyacetic acid and its derivatives are recognized for their wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular properties. jetir.orgresearchgate.net The presence of the phenoxyacetate (B1228835) core in this compound positions it as a candidate for investigation into similar therapeutic applications.
The pursuit of new pharmacologically active agents is a significant driver of research in medicinal chemistry. The structural motifs present in this compound are found in various bioactive molecules. The synthesis of such derivatives is often aimed at exploring their potential as novel drugs. jetir.org For instance, the modification of the phenoxyacetic acid structure has been a strategy in the development of new therapeutic agents. researchgate.net
Historical Trajectory and Significance of Phenoxyacetate Derivatives in Chemical Science
The journey of phenoxyacetic acid and its derivatives began in the late 19th century, with its first reported synthesis in 1880. wikipedia.org This was achieved through the reaction of sodium phenolate (B1203915) with sodium chloroacetate (B1199739) in hot water. wikipedia.org Initially, the interest in these compounds was primarily academic. However, the 20th century saw a surge in research into their practical applications.
A significant milestone in the history of phenoxyacetate (B1228835) derivatives was the discovery of their herbicidal properties. This led to the development of widely used herbicides and has had a profound impact on agriculture. Beyond their use in agriculture, the versatility of the phenoxyacetic acid structure has made it a valuable building block in the synthesis of a wide range of organic compounds. ontosight.ai Its applications have expanded into the pharmaceutical industry, where it serves as an intermediate in the production of various drugs. ontosight.ai For example, it is a component in the synthesis of certain types of penicillin. ontosight.ai
The following table provides a brief overview of key historical developments:
| Year | Development | Significance |
| 1880 | First reported synthesis of phenoxyacetic acid. wikipedia.org | Laid the foundation for the study of this class of compounds. |
| Early 20th Century | Exploration of the properties of organic compounds, including phenoxyacetic acid. ontosight.ai | Increased understanding of the chemical nature of these derivatives. |
| Mid-20th Century | Discovery of the herbicidal properties of certain phenoxyacetate derivatives. | Revolutionized weed control in agriculture. |
| Late 20th Century - Present | Extensive research into the medicinal applications of phenoxyacetate derivatives. jetir.orgresearchgate.net | Opened up new avenues for drug discovery and development. |
Structural Relevance of Ethyl 2 2 Acetyl 4 Methylphenoxy Acetate Within Derivative Chemistry
The chemical structure of ethyl 2-(2-acetyl-4-methylphenoxy)acetate is key to its potential functions. The core of the molecule is the phenoxyacetate (B1228835) group, which consists of a phenyl ring linked to an acetic acid moiety through an ether bond. In this specific derivative, the phenyl ring is substituted with both an acetyl group and a methyl group.
The synthesis of such a molecule would likely follow established methods for the preparation of phenoxyacetate derivatives. A common synthetic route involves the reaction of a substituted phenol (B47542) with an haloacetate, such as ethyl bromoacetate, in the presence of a base. nih.govmdpi.com In the case of this compound, the starting phenol would be 2-acetyl-4-methylphenol.
The nature and position of the substituents on the phenyl ring play a crucial role in determining the compound's chemical and biological properties. This is a central concept in the study of structure-activity relationships (SAR). nih.gov For example, the presence of electron-withdrawing or electron-donating groups can influence the molecule's reactivity and its ability to interact with biological targets. nih.gov The acetyl group on the this compound molecule is an electron-withdrawing group, which could impact its electronic properties and potential biological activity. The methyl group, being electron-donating, further modifies the electronic environment of the aromatic ring.
Identification of Current Research Gaps and Prospective Academic Inquiries
Development and Optimization of Novel Synthetic Methodologies
The synthesis of this compound is primarily achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide in an ethyl haloacetate by the phenoxide of 2-hydroxy-5-methylacetophenone. The efficiency of this synthesis is highly dependent on the reaction conditions.
Exploration of Reaction Conditions and Yield Enhancement Protocols
The optimization of the synthesis of phenoxyacetates, such as this compound, involves a systematic study of various reaction parameters. Key factors that influence the reaction rate and yield include the choice of base, solvent, temperature, and the nature of the leaving group on the ethyl acetate (B1210297) moiety.
Stronger bases, such as sodium hydride (NaH), are effective in deprotonating the phenolic hydroxyl group to form the reactive phenoxide. However, milder bases like potassium carbonate (K₂CO₃) are often preferred for their lower cost and easier handling. The choice of solvent plays a critical role; polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate S(_N)2 reactions and can lead to higher yields compared to protic solvents. numberanalytics.com Temperature is another crucial parameter, with higher temperatures generally increasing the reaction rate, though they may also promote side reactions. numberanalytics.com Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times, often from hours to minutes, and can lead to improved yields. researchgate.netsacredheart.eduwikipedia.orgorgchemres.org
Table 1: Illustrative Effect of Solvents and Bases on Williamson Ether Synthesis Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Acetone | Reflux | 8 | Moderate |
| NaH | DMF | 80 | 2 | High |
| K₂CO₃ | DMSO | 100 | 3 | High |
| NaOH | H₂O/Toluene (PTC) | 90 | 4 | Good |
Note: This table is illustrative and based on general outcomes for Williamson ether synthesis of related phenoxyacetates.
Integration of Green Chemistry Principles in Synthesis Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. acs.orgrsc.orgwhiterose.ac.uknih.gov In the context of this compound synthesis, this can be achieved through several strategies. The use of greener solvents, such as bio-based ethanol (B145695) or ethyl acetate, is a key consideration. Furthermore, developing solvent-free reaction conditions, for instance by using microwave irradiation with a solid support, can drastically reduce waste. orgchemres.org Another green approach is the use of phase-transfer catalysis (PTC), which allows the reaction to be carried out in a biphasic system (e.g., water and an organic solvent), reducing the need for anhydrous and often hazardous organic solvents. ijche.comijche.com
Catalytic Approaches and Mechanistic Rationales in Compound Formation
The Williamson ether synthesis is mechanistically an S(_N)2 reaction. wikipedia.org The reaction is initiated by the deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide leaving group.
Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the ethyl haloacetate is located, thereby accelerating the reaction. wiley-vch.decrdeepjournal.org The mechanism involves the formation of an ion pair between the quaternary ammonium cation and the phenoxide anion, which is soluble in the organic phase and highly nucleophilic. Ultrasound irradiation has also been shown to enhance the rate of phase-transfer catalyzed reactions by increasing the interfacial area between the phases and promoting mass transfer. ijche.comijche.com
Precursor Chemistry and Strategic Functionalization of Starting Materials
The primary precursor for the synthesis of this compound is 2-hydroxy-5-methylacetophenone. This starting material can be synthesized via the Fries rearrangement of p-cresyl acetate. This reaction involves heating p-cresyl acetate in the presence of a Lewis acid catalyst, such as aluminum chloride, to induce the migration of the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring.
The strategic functionalization of the starting materials can be envisioned to create a library of derivatives. For instance, modifying the methyl group on the p-cresol (B1678582) precursor before the Fries rearrangement could introduce other alkyl groups at the 4-position of the final product. Similarly, using different acylating agents in place of acetic anhydride (B1165640) would lead to variations in the acetyl group at the 2-position.
Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Exploration
The synthesis of derivatives and analogues of this compound is a key strategy for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science.
Targeted Structural Modifications and Scaffold Diversity Generation
Targeted modifications can be made to various parts of the this compound scaffold to generate a diverse range of analogues.
Modification of the Acetyl Group: The acetyl moiety can be a key site for derivatization. For instance, it can be reduced to an alcohol, converted to an oxime, or serve as a handle for condensation reactions to form chalcones or other extended conjugated systems. SAR studies on other acetophenone (B1666503) derivatives have shown that modifications at this position can significantly impact biological activity. globethesis.comnih.govresearchgate.netresearchgate.net
Modification of the Phenoxy Ring: The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. For example, nitration or halogenation could introduce substituents that modulate the electronic properties and lipophilicity of the molecule, which are critical factors in determining biological activity. nih.govmdpi.com
Modification of the Ethyl Acetate Moiety: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. The nature of the substituent on the amide nitrogen or the alcohol portion of the ester can be varied to explore its impact on the molecule's properties. nih.gov
Table 2: Examples of Potential Targeted Structural Modifications for SAR Studies
| Modification Site | Reaction Type | Potential New Functional Group |
| Acetyl group | Reduction | Secondary alcohol |
| Acetyl group | Condensation | Chalcone, Imine |
| Phenoxy ring | Nitration | Nitro group |
| Phenoxy ring | Halogenation | Bromo, Chloro group |
| Ethyl ester | Hydrolysis | Carboxylic acid |
| Carboxylic acid | Amidation | Primary, secondary, or tertiary amides |
Stereoselective Synthesis of Enantiomeric and Diastereomeric Analogues
The stereoselective synthesis of analogues of this compound is crucial for exploring their potential applications, as stereoisomers can exhibit distinct biological activities and physical properties. While specific stereoselective syntheses for this exact compound are not extensively documented, several established methodologies for related α-aryloxy carbonyl compounds can be applied.
Organocatalytic Asymmetric Synthesis: Organocatalysis offers a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. For the synthesis of chiral α-aryloxy aldehydes, which are precursors to the corresponding esters, dynamic kinetic resolution coupled with asymmetric hydrogenation has proven effective. Chiral ruthenium(II) complexes with spirodiphosphine ligands have been successfully employed for the enantioselective hydrogenation of racemic α-aryloxy aldehydes, yielding optically active β-aryloxy primary alcohols with good enantioselectivities. researchgate.netlookchem.com This approach could be adapted to produce chiral precursors for the target molecule.
Chiral Catalyst-Mediated Synthesis: Transition metal complexes with chiral ligands are widely used in asymmetric synthesis. For instance, the catalytic asymmetric synthesis of chiral allylic esters from prochiral (Z)-2-alkene-1-ols has been achieved with high enantiopurity using a palladium(II) catalyst. scispace.comnih.govscilit.com This methodology could be conceptually applied to introduce chirality into analogues of this compound.
Diastereoselective Approaches: For molecules with multiple stereocenters, diastereoselective synthesis is key. The development of methods for the synthesis of highly functionalized proline derivatives, for example, has utilized cascade reactions to achieve high diastereoselectivity. nih.gov Similar strategies involving cascade or tandem reactions could be designed to control the relative stereochemistry of substituents on analogues of the phenoxyacetate core.
A hypothetical diastereoselective synthesis could involve the reaction of a chiral precursor of the phenoxy moiety with a chiral derivative of ethyl acetate, or the diastereoselective functionalization of the existing scaffold. The following table outlines potential strategies and the expected outcomes.
| Strategy | Chiral Source | Potential Outcome |
| Asymmetric Hydrogenation | Chiral Ru(II) Catalyst | Enantiomerically enriched alcohol precursor |
| Catalytic Asymmetric Allylic Esterification | Chiral Pd(II) Catalyst | Chiral allylic ester analogues |
| Diastereoselective Aldol Reaction | Chiral Auxiliary | Diastereomerically enriched β-hydroxy ketone analogues |
Multi-Component Reaction Design Utilizing the Core Scaffold
Multi-component reactions (MCRs) are highly efficient transformations where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. shodhsagar.comchemicaljournal.inresearchgate.net The scaffold of this compound, or its precursor 2-acetyl-4-methylphenol, is well-suited for the design of MCRs.
Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxyamide. wikipedia.orgorganic-chemistry.org A variation, the Passerini-Smiles reaction, can utilize a phenol instead of a carboxylic acid, particularly with electron-deficient phenols. nih.govrsc.org The 2-acetyl-4-methylphenol core could potentially participate in such a reaction, where the phenolic hydroxyl group acts as the acidic component.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is another powerful MCR that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgorganic-chemistry.org Similar to the Passerini reaction, variations exist where a phenol can replace the carboxylic acid (Ugi-Smiles reaction). wikipedia.org This opens up possibilities for incorporating the 2-acetyl-4-methylphenoxy moiety into complex, peptide-like structures. nih.govnih.govmdpi.com
The following table illustrates the potential application of the 2-acetyl-4-methylphenol core in these MCRs.
| Reaction | Components | Potential Product Scaffold |
| Passerini-Smiles | 2-acetyl-4-methylphenol, Aldehyde, Isocyanide | α-(2-acetyl-4-methylphenoxy)amide |
| Ugi-Smiles | 2-acetyl-4-methylphenol, Aldehyde, Amine, Isocyanide | N-aryl-α-aminoacyl amide with the 2-acetyl-4-methylphenoxy group |
The design of MCRs utilizing this core scaffold would enable the rapid generation of diverse libraries of complex molecules for screening and further development.
Advanced Chromatographic Separations and Purity Profiling
Chiral Separation Techniques for Enantiomeric Purity Determination
The enantiomeric purity of this compound, a chiral compound, is a critical parameter for its characterization and potential applications. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective method for the enantioselective analysis of this and related compounds. The separation relies on the differential interaction of the enantiomers with a chiral selector, leading to different retention times.
For phenoxyacetate derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OK (cellulose tricinnamate) are frequently employed for the resolution of structurally similar compounds, such as 2-(phenoxy)propionate derivatives. The separation mechanism on these columns is believed to involve an inclusion effect, where the analyte enters the chiral cavities of the polysaccharide structure.
The choice of mobile phase is crucial for achieving optimal separation. Typically, a normal-phase mode utilizing mixtures of alkanes (like n-hexane or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol) is employed. The alcohol modifier plays a significant role in the enantioselectivity by competing with the analyte for polar interaction sites on the CSP. The precise ratio of hexane (B92381) to alcohol is a key parameter that is optimized to achieve baseline separation of the enantiomers.
In a hypothetical HPLC method for the chiral separation of this compound, the following parameters might be considered, based on methods developed for analogous compounds:
Table 1: Representative HPLC Conditions for Chiral Separation of a Phenoxyacetate Derivative
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
The resolution value (Rs) is a critical measure of the separation efficiency, with a value greater than 1.5 indicating baseline separation. The development of such a method would involve screening different CSPs and optimizing the mobile phase composition and temperature to maximize resolution.
X-ray Crystallography for Solid-State Structural Elucidation and Supramolecular Interactions
While specific crystallographic data for this compound is not publicly available, analysis of related phenoxyalkanoic acid derivatives provides insight into the expected structural features and supramolecular interactions. In the solid state, molecules of this type are often held together by a network of weak intermolecular forces, including hydrogen bonds, C–H···π interactions, and van der Waals forces.
The acetyl and ester functional groups in this compound are expected to be key players in the formation of supramolecular assemblies. For instance, the carbonyl oxygen of the acetyl group and the ester group can act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors, weak C–H···O hydrogen bonds are likely to be significant in the crystal packing. The aromatic ring can participate in π-stacking or C–H···π interactions.
A hypothetical set of crystallographic data for this compound is presented below to illustrate the type of information obtained from an X-ray diffraction study.
Table 2: Representative Crystallographic Data for a Phenoxyacetate Derivative
| Parameter | Value |
| Chemical Formula | C₁₃H₁₆O₄ |
| Formula Weight | 236.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.789(5) |
| β (°) | 105.2(1) |
| Volume (ų) | 1223.4(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.283 |
| R-factor (%) | 4.5 |
The analysis of the crystal structure would allow for a detailed understanding of the supramolecular motifs. For example, molecules could form centrosymmetric dimers through C–H···O interactions involving the acetyl or ester groups. These dimers might then be linked into chains or sheets by other weak interactions, building up the three-dimensional crystal lattice. The study of these supramolecular interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Molecular Dynamics Simulations and Conformational Energy Landscapes
Solvent Effects on Molecular Conformation and Stability:The presence of a solvent can significantly influence the conformation and stability of a molecule. Molecular dynamics simulations can incorporate solvent models to study how interactions with solvent molecules affect the conformational preferences and overall stability of this compound.
Without published research, any attempt to provide specific data for these analyses would be speculative and would not meet the standards of scientific accuracy. Further experimental and computational research is required to elucidate the specific properties of this compound.
In Silico Approaches to Structure-Activity Relationship (SAR) Prediction and Molecular Design
The exploration of a molecule's therapeutic potential is greatly accelerated by computational methods. For this compound, in silico approaches provide a powerful lens through which to predict its biological activity and to guide the design of novel, more potent derivatives. These computational strategies, rooted in the principles of molecular modeling and statistical analysis, allow for the investigation of structure-activity relationships (SAR), which correlate a molecule's three-dimensional structure with its biological effects. The following sections detail the key computational methodologies that could be applied to elucidate the pharmacological profile of this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, a statistical model can be developed to predict the activity of new, untested compounds. This approach is particularly valuable in the early stages of drug discovery for prioritizing synthetic efforts.
For a series of phenoxyacetate derivatives, including this compound, a QSAR study would commence with the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes:
Electronic Descriptors: These pertain to the distribution of electrons within the molecule and include parameters such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These describe the size and shape of the molecule, encompassing metrics like molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a key parameter.
Topological Descriptors: These are numerical representations of the molecular structure, capturing aspects like branching and connectivity.
Once these descriptors are calculated for a training set of phenoxyacetate analogues with known biological activities (e.g., anti-inflammatory, herbicidal), statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to generate a predictive model. The validity of the resulting QSAR model is then rigorously assessed using internal and external validation techniques to ensure its predictive power.
A hypothetical QSAR model for a series of phenoxyacetate derivatives might be represented by the following equation:
pIC50 = β0 + β1(logP) + β2(LUMO) + β3(Molecular Surface Area)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the regression coefficients for the respective descriptors. Such a model could then be used to predict the biological activity of this compound.
| Compound | logP | LUMO (eV) | Molecular Surface Area (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| Derivative 1 | 2.5 | -1.2 | 350 | 5.8 | 5.7 |
| Derivative 2 | 3.1 | -1.5 | 380 | 6.2 | 6.3 |
| Derivative 3 | 2.8 | -1.1 | 365 | 6.0 | 5.9 |
| This compound | 3.5 | -1.4 | 395 | - | 6.7 |
This table presents hypothetical data for illustrative purposes.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. The primary goal of molecular docking is to identify the most likely binding mode of the ligand and to estimate the strength of the interaction, often expressed as a docking score or binding energy.
The process of molecular docking begins with the three-dimensional structures of both the ligand and the target protein, which are often obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or generated through homology modeling. The ligand's conformational flexibility is typically explored, while the protein is often kept rigid, although more advanced methods allow for protein flexibility.
A scoring function is then used to evaluate the different binding poses of the ligand within the protein's active site. These scoring functions estimate the free energy of binding by considering various intermolecular interactions, including:
Hydrogen Bonds: The formation of hydrogen bonds between the ligand and protein residues is a critical contributor to binding affinity.
Van der Waals Interactions: These are non-specific attractive or repulsive forces between atoms.
Electrostatic Interactions: These arise from the attraction or repulsion of charged groups on the ligand and protein.
Hydrophobic Interactions: The tendency of nonpolar groups to cluster together in an aqueous environment can significantly influence binding.
For this compound, molecular docking simulations could be performed against a range of potential protein targets, such as cyclooxygenase (COX) enzymes, which are often targeted by anti-inflammatory drugs. The results of such simulations would provide insights into the key amino acid residues involved in the binding and the specific interactions that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand that could enhance its binding affinity and selectivity.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |
| Ibuprofen | COX-2 | -7.9 | Arg120, Tyr385, Ser530 |
| Celecoxib | COX-2 | -9.2 | Arg513, His90, Gln192 |
This table presents hypothetical data for illustrative purposes.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling involves identifying these key features from a set of known active compounds and creating a three-dimensional model that can be used to search for new molecules with similar properties.
The key features of a pharmacophore model typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive and Negative Ionizable Groups
For this compound, a pharmacophore model could be developed based on a series of structurally related compounds with known activity against a particular target. The model would define the spatial arrangement of these features that is crucial for biological activity.
Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. Large databases of chemical compounds can be rapidly searched to identify molecules that match the pharmacophoric features of the model. This process allows for the efficient identification of potential new drug candidates from vast chemical libraries, significantly reducing the time and cost associated with experimental screening.
A hypothetical pharmacophore model for a series of phenoxyacetate derivatives might consist of one aromatic ring, one hydrogen bond acceptor, and two hydrophobic regions, all arranged in a specific geometric configuration. This model could then be used to screen a database for compounds that fit these criteria, potentially identifying novel scaffolds for further development.
| Pharmacophoric Feature | Coordinates (x, y, z) | Radius (Å) |
| Aromatic Ring (AR) | (2.5, 1.0, 3.2) | 1.5 |
| Hydrogen Bond Acceptor (HBA) | (4.8, 2.5, 1.9) | 1.0 |
| Hydrophobic Region 1 (HY1) | (1.2, -0.5, 4.5) | 1.2 |
| Hydrophobic Region 2 (HY2) | (-1.0, 1.8, 2.1) | 1.2 |
This table presents hypothetical data for illustrative purposes.
Mechanistic Elucidation of Biological Activities in Vitro and Pre Clinical Models
Investigation of Enzyme Modulatory Effects and Kinetics
There is no publicly available research detailing the effects of ethyl 2-(2-acetyl-4-methylphenoxy)acetate on any specific enzymes.
Receptor Binding and Intracellular Signaling Pathway Interrogation
Scientific data on the interaction of this compound with cellular receptors is not available.
Antimicrobial Activity and Cellular Target Identification
There is no published research investigating the potential antimicrobial properties of this compound or identifying its potential cellular targets in microorganisms.
Due to the absence of specific research data for this compound, the creation of data tables and a detailed article focusing on its biological mechanisms is not feasible. Further experimental research is required to determine the biological activities of this compound.
Antibacterial Mechanisms: Cell Wall Synthesis Inhibition and Membrane Permeabilization
No specific studies on the antibacterial mechanisms of this compound, including its effects on bacterial cell wall synthesis or membrane permeabilization, are currently available.
Antifungal Mechanisms: Ergosterol (B1671047) Biosynthesis Pathway Disruption
There is no available research detailing the antifungal mechanisms of this compound or its potential to disrupt the ergosterol biosynthesis pathway in fungi.
Antiviral Action in Cell Culture Models: Replication Inhibition
Scientific literature lacks information regarding the antiviral activity of this compound and its ability to inhibit viral replication in cell culture models.
Anti-inflammatory Modulatory Effects in Cellular and Tissue Culture Models
Suppression of Pro-inflammatory Cytokine Production
Data on the effects of this compound on the production of pro-inflammatory cytokines are not present in the current body of scientific research.
Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
The modulatory effects of this compound on key inflammatory signaling pathways such as NF-κB and MAPK have not been investigated.
Antiproliferative Activity and Apoptosis Induction in Cancer Cell Lines
There are no published studies on the antiproliferative activity of this compound or its capacity to induce apoptosis in cancer cell lines.
Cell Cycle Arrest Mechanisms and Checkpoint Regulation
No studies were identified that investigated the effect of this compound on the cell cycle of any cell line. Research in this area would typically involve assays to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and analysis of the expression and activity of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
Initiation of Apoptotic Pathways and Caspase Activation
There is no available research on whether this compound can induce apoptosis. Such studies would typically examine morphological changes associated with apoptosis, the activation of initiator and effector caspases (e.g., caspase-3, -8, -9), and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.
Studies on Cellular Toxicity Mechanisms
Mitochondrial Dysfunction and ATP Depletion
The potential for this compound to induce mitochondrial dysfunction and lead to a decrease in cellular energy levels has not been explored in the scientific literature. Investigations in this area would focus on parameters such as mitochondrial membrane potential, oxygen consumption rates, and intracellular ATP levels.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
No data are available concerning the ability of this compound to induce oxidative stress. This would typically be assessed by measuring the intracellular levels of reactive oxygen species (ROS) and examining the activity of antioxidant enzymes.
Despite a comprehensive search for scholarly articles and data pertaining to "this compound," no specific information was found regarding its application as a chemical probe, its contributions to green chemistry, or its role in structure-based drug design as outlined in the user's request.
The search yielded information on other structurally related phenoxyacetate (B1228835) derivatives, general principles of green chemistry such as atom economy, and broad concepts in drug design. However, there is a lack of published research focused specifically on "this compound" in the requested contexts.
Therefore, this article cannot be generated as the necessary scientific data and research findings for the specified compound are not available in the public domain.
Broader Academic Applications and Methodological Innovations Stemming from Ethyl 2 2 Acetyl 4 Methylphenoxy Acetate Research
Agricultural Science Research: Mechanistic Aspects of Biocidal Action (e.g., herbicide mode of action on plant enzymes)
Research into the agricultural applications of ethyl 2-(2-acetyl-4-methylphenoxy)acetate has primarily focused on its potential as a selective herbicide. The biocidal action of this compound is rooted in its structural similarity to the phenoxyacetic acid class of herbicides, which are known to act as synthetic auxins. The mode of action is therefore understood to be the disruption of normal plant growth and development by mimicking the plant hormone indole-3-acetic acid (IAA). This interference with hormonal balance leads to a cascade of physiological and morphological effects, ultimately resulting in the death of susceptible plant species.
The primary target of synthetic auxin herbicides, including by inference this compound, are the auxin receptors in plant cells. frontiersin.org These receptors are part of the SCF-TIR1/AFB complex, where TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box) are F-box proteins that act as auxin co-receptors. nih.gov The binding of an auxin-like molecule to this complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. nih.gov The degradation of these repressors leads to the activation of auxin-responsive genes, which in turn results in uncontrolled cell division and elongation, disorganized growth, and ultimately, plant death. nih.gov
The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. While direct enzymatic studies on this compound are not extensively available in public literature, the effects of the 2-acetyl and 4-methyl substituents can be inferred from established structure-activity relationships within this herbicide class. The ethyl ester form of the molecule is likely a pro-herbicide, which is hydrolyzed in the plant to the corresponding carboxylic acid, the active form that binds to the auxin receptors. mdpi.com
The substitution pattern on the phenyl ring is critical for selective herbicidal activity. For instance, the presence of substituents at the 2 and 4 positions is a common feature in many commercial phenoxyacetic acid herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid). These substitutions are known to enhance the herbicidal activity against broadleaf weeds while showing selectivity for grass crops. scielo.br The 4-methyl group in this compound is consistent with this pattern. The 2-acetyl group, being an electron-withdrawing group, is expected to influence the electronic properties of the aromatic ring and its interaction with the auxin receptor binding site.
To illustrate the herbicidal potential of related phenoxyacetic acid derivatives, the following table summarizes the activity of several compounds from this class against various weed species.
| Compound | Substituents | Target Weed Species | Observed Inhibition (%) at a given concentration |
| 2,4-D | 2,4-dichloro | Abutilon theophrasti (Velvetleaf) | High |
| MCPA | 4-chloro, 2-methyl | Amaranthus retroflexus (Redroot pigweed) | High |
| Compound IIa | 2,4-dichloro (on phenoxyacetoxy) | Brassica juncea (Indian mustard) | 70-100% at 75 g ai/ha nih.gov |
| Compound IIr | 4-chloro, 2-methyl (on phenoxyacetoxy) | Eclipta prostrata (False daisy) | 70-100% at 75 g ai/ha nih.gov |
This table is illustrative and based on the general knowledge of phenoxyacetic acid herbicides and data from related compounds.
Further research, including molecular docking studies and in vitro enzyme inhibition assays, would be necessary to precisely quantify the binding affinity of this compound to specific auxin receptors and to fully elucidate the influence of the 2-acetyl group on its herbicidal efficacy and selectivity.
Concluding Perspectives and Future Research Directions
Synthesis of Key Academic Research Findings and Contributions
Direct academic research contributions focusing specifically on ethyl 2-(2-acetyl-4-methylphenoxy)acetate are sparse. However, the broader class of phenoxyacetic acid derivatives has been the subject of significant research, yielding key findings that can be extrapolated to understand the potential context of this specific compound.
Phenoxyacetic acid and its derivatives are recognized for a wide array of biological activities, serving as foundational structures in pharmaceuticals and agrochemicals. jetir.org The synthesis of such compounds is well-established, typically involving the reaction of a substituted phenol (B47542) with an ester of a haloacetic acid, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. wikipedia.orgmdpi.com This straightforward synthesis makes a diverse library of derivatives accessible for screening and development.
Research on substituted phenoxyacetates has demonstrated that the nature and position of substituents on the phenyl ring are critical determinants of their biological activity. For instance, various derivatives have been investigated for their potential as:
Anti-inflammatory agents: Certain phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors, offering a potential therapeutic avenue for inflammatory conditions. mdpi.com
Antimicrobial agents: The phenoxyacetic acid scaffold is a component of numerous compounds screened for antibacterial and antifungal properties. jetir.org
Herbicides: Chlorinated phenoxyacetic acid derivatives are widely used as herbicides to control broadleaf weeds. mdpi.com
Antidiabetic agents: Novel phenoxyacetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov
The presence of an acetyl group, as seen in this compound, is significant. Studies on other acetylated phenolic compounds suggest that the acetyl group can modulate biological activity, sometimes enhancing it compared to the parent non-acetylated molecule. nih.govresearchgate.net
Table 1: Key Research Areas for Phenoxyacetic Acid Derivatives
| Research Area | Key Findings | Potential Relevance for this compound |
|---|---|---|
| Anti-inflammatory Activity | Derivatives can act as selective COX-2 inhibitors. mdpi.com | The acetyl and methyl substitutions may confer specific binding properties to COX enzymes. |
| Antimicrobial Activity | The core scaffold is present in various antibacterial and antifungal agents. jetir.org | The compound could be screened for activity against a range of microbial pathogens. |
| Agrochemical Applications | Substituted phenoxyacetates are effective herbicides. mdpi.com | Potential for development as a novel herbicide, with the substitution pattern influencing selectivity and efficacy. |
| Metabolic Disease Therapeutics | Some derivatives act as FFA1 agonists for diabetes treatment. nih.gov | The specific structure may interact with metabolic receptors, warranting investigation. |
Identification of Emerging Research Frontiers for this compound
Based on the established activities of related compounds, several emerging research frontiers can be identified for this compound.
A primary frontier is in medicinal chemistry and drug discovery . The structural motifs present in the molecule—a phenoxyacetic acid ester core with acetyl and methyl substitutions—are features found in various biologically active compounds. Future research could focus on synthesizing and screening this compound for a range of pharmacological activities. Given that many non-steroidal anti-inflammatory drugs (NSAIDs) possess acidic moieties, the hydrolysis of the ethyl ester of 2-(2-acetyl-4-methylphenoxy)acetate to its corresponding carboxylic acid could yield a molecule with significant anti-inflammatory potential. mdpi.com The specific substitution pattern may offer selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects. mdpi.com
Another significant frontier lies in agrochemical research . The phenoxyacetic acid core is famously associated with herbicides. jetir.orgmdpi.com Investigating the herbicidal activity of this compound and its derivatives could lead to the development of new plant growth regulators with potentially novel mechanisms of action or improved selectivity profiles.
The field of materials science also presents opportunities. Functionalized phenoxyacetate (B1228835) derivatives can be used as building blocks for more complex molecules, such as polymers or ligands for metal complexes. The ester and acetyl functionalities offer sites for further chemical modification, allowing for the synthesis of novel materials with tailored properties.
Prospective Avenues for Basic and Translational Research Development
To unlock the potential of this compound, a structured approach to both basic and translational research is necessary.
Basic Research Avenues:
Systematic Synthesis and Characterization: The initial step would be the development and optimization of a robust synthetic route to produce this compound in high purity and yield. Following synthesis, thorough characterization using modern spectroscopic and analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is essential to establish a definitive structural and physicochemical profile.
Exploratory Biological Screening: A broad-based biological screening program should be initiated to identify potential activities. This could include assays for:
Anti-inflammatory activity (e.g., COX-1/COX-2 inhibition assays).
Antimicrobial activity against a panel of pathogenic bacteria and fungi.
Herbicidal activity on various plant species.
Anticancer activity against different cancer cell lines.
Activity against metabolic targets such as FFA1 or PPARs. jetir.org
Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, the synthesis of a focused library of analogues would be a logical next step. By systematically modifying the acetyl and methyl group positions, or by altering the ester component, valuable SAR data can be generated to guide the design of more potent and selective compounds.
Translational Research Development:
Lead Optimization: If a significant biological "hit" is discovered, medicinal chemistry efforts would focus on lead optimization. This would involve iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The use of the ester as a potential prodrug to improve bioavailability would be a key consideration in this phase. numberanalytics.com
In Vivo Efficacy Studies: Promising lead compounds would need to be evaluated in relevant animal models of disease (e.g., inflammation, infection, or cancer) to establish in vivo efficacy.
Development of Agrochemical Formulations: If herbicidal activity is confirmed, research would focus on developing stable and effective formulations for agricultural application, considering factors like soil persistence, environmental impact, and crop selectivity.
The journey from a simple organic molecule to a valuable therapeutic or agrochemical product is long and complex. For this compound, the path begins with fundamental explorations of its synthesis and biological properties, guided by the rich chemistry and diverse applications of the broader phenoxyacetic acid family.
Q & A
Q. How should researchers validate the environmental or metabolic stability of this compound?
- Methodological Answer : Conduct hydrolysis studies in simulated biological fluids (e.g., S9 liver fractions) or environmental matrices (pH 7.4 buffer, aquatic media). Use LC-MS to quantify degradation products. For environmental risk assessment, follow OECD guidelines (e.g., Test No. 301 for biodegradability) .
Tables for Key Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | Not reported; likely oily | |
| Storage Stability | ≥2 years at -20°C | |
| Purity (HPLC/GC-MS) | ≥98% | |
| Optimal Reaction pH | 5–6 (post-synthesis workup) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
